5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common method includes the reaction of 2-nitroaniline with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions using appropriate reagents and conditions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Nitroaniline derivatives: These compounds share the nitroaniline core and exhibit similar chemical reactivity.
Uniqueness
5-Methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-methyl-2-(2-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H23N3O3/c1-3-8-18-11-19-9-17(2,16(18)22)10-20(12-18)15(19)13-6-4-5-7-14(13)21(23)24/h4-7,15H,3,8-12H2,1-2H3 |
InChI Key |
GNRHNUFAKZKWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
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